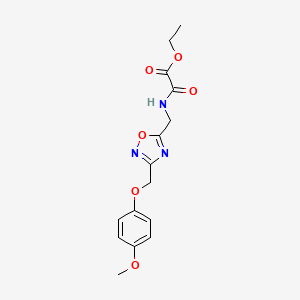

Ethyl 2-(((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoacetate

Description

The compound Ethyl 2-(((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoacetate (hereafter referred to as the target compound) is a heterocyclic derivative featuring a 1,2,4-oxadiazole core. Key structural elements include:

- A 1,2,4-oxadiazole ring substituted at position 3 with a (4-methoxyphenoxy)methyl group.

- An ethyl 2-oxoacetate moiety linked via a methylene bridge to the oxadiazole's position 5.

- The 4-methoxyphenoxy substituent, which enhances lipophilicity and may influence receptor binding .

This structure combines pharmacophoric features of oxadiazoles (known for metabolic stability and hydrogen-bonding capacity) with ester functionalities common in bioactive molecules .

Properties

IUPAC Name |

ethyl 2-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O6/c1-3-22-15(20)14(19)16-8-13-17-12(18-24-13)9-23-11-6-4-10(21-2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIKFSMMGZBZOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1=NC(=NO1)COC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 2-(((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoacetate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, effects in various biological systems, and relevant research findings.

Structural Characteristics

The compound's structure can be described as follows:

- Molecular Formula : C₁₁H₁₅N₃O₄

- IUPAC Name : this compound

- Key Functional Groups : The presence of an oxadiazole ring and an ethyl acetate moiety is significant for its biological interactions.

The biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : Compounds containing oxadiazole rings have been reported to exhibit antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : The structure may allow it to interact with specific enzymes, potentially acting as an inhibitor or modulator in biochemical pathways.

- Cell Signaling Modulation : The presence of the methoxyphenoxy group suggests potential interactions with cell signaling pathways.

In Vitro Studies

Research indicates that this compound exhibits various biological activities:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Cytotoxicity | Induced apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of acetylcholinesterase |

Case Studies

- Cancer Research : A study demonstrated that this compound showed significant cytotoxic effects on human cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

- Neuroprotective Effects : Another investigation highlighted its potential neuroprotective properties against neurodegenerative diseases by inhibiting oxidative stress-induced neuronal damage.

Research Findings

Recent studies have focused on the pharmacological potential of this compound:

- Pharmacodynamics : The compound has been shown to alter cellular signaling pathways associated with growth and survival in cancer cells.

- Toxicology : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses, although further investigations are warranted.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrated enhanced efficacy in vitro, suggesting potential for combination therapy approaches.

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Cores

Key Observations :

Amino-Oxoacetate Derivatives

Key Observations :

Methoxyphenoxy-Containing Compounds

Key Observations :

- The methoxyphenoxy group is associated with improved solubility and binding affinity in hydrophobic pockets, as seen in marine-derived compounds .

- Heterocyclic cores (e.g., oxadiazole vs. imidazolidinone) significantly influence metabolic pathways and degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.